molecular formula C13H11N3O3 B12574532 3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid CAS No. 570358-42-8

3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid

Cat. No.: B12574532
CAS No.: 570358-42-8
M. Wt: 257.24 g/mol
InChI Key: SAIRNHKYBYXBRK-UHFFFAOYSA-N
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Description

3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid is a complex organic compound with a unique structure that includes a pyridine ring and a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyridine derivative with a hydrazine compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid
  • 4-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid

Uniqueness

3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

570358-42-8

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

2-hydroxy-5-methyl-3-(pyridin-2-yldiazenyl)benzoic acid

InChI

InChI=1S/C13H11N3O3/c1-8-6-9(13(18)19)12(17)10(7-8)15-16-11-4-2-3-5-14-11/h2-7,17H,1H3,(H,18,19)

InChI Key

SAIRNHKYBYXBRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N=NC2=CC=CC=N2)O)C(=O)O

Origin of Product

United States

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